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molecular formula C11H8N2O B8362554 7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile

7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile

Cat. No. B8362554
M. Wt: 184.19 g/mol
InChI Key: JVUJBMKPOZZYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999991B2

Procedure details

A mixture of 7-Methyl-2-oxo-1,2-dihydroquinoline-6-carbonitrile (10 g, 54 mmol) and POCl3 (30 mL) was stirred at 110° C. for 2 h and then at 20° C. overnight. The mixture was carefully poured into a mixture of water and ice (400 mL) while being stirred vigorously. The product was collected by filtration and dried by co-evaporation with MeCN/Toluene to furnish the title product. LC/MS (IE, m/z): [M+1]+=203.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][C:3]=1[C:13]#[N:14].O=P(Cl)(Cl)[Cl:17]>O>[Cl:17][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([CH3:1])=[C:3]([C:13]#[N:14])[CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C2C=CC(NC2=C1)=O)C#N
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
while being stirred vigorously
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by co-evaporation with MeCN/Toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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